S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate
Overview
Description
S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate is a chemical compound known for its unique structure and reactivity It is synthesized from 1-phenyl-5-mercapto-5H-tetrazole and trichloromethyl chloroformate
Preparation Methods
Synthetic Routes and Reaction Conditions
S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate is synthesized in good yield from 1-phenyl-5-mercapto-5H-tetrazole and trichloromethyl chloroformate. The reaction typically involves the use of ethyl acetate as a solvent and triethylamine as a base . The structure of the compound is confirmed using X-ray crystal analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of trichloromethyl chloroformate and 1-phenyl-5-mercapto-5H-tetrazole as starting materials, along with appropriate solvents and bases, can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of amides, isothiocyanates, and carbonyl group insertion reactions.
Medicine: Investigated for potential therapeutic uses, although specific medical applications are still under research.
Industry: Utilized in industrial processes for the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate involves its reactivity with various chemical reagents. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with carbonyl groups, leading to the formation of amides, isothiocyanates, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-5-mercapto-5H-tetrazole: A precursor in the synthesis of S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate.
Trichloromethyl chloroformate: Another precursor used in the synthesis process.
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.
Uniqueness
This compound is unique due to its dual tetrazole rings and dithiocarbonate structure. This combination imparts distinct reactivity and versatility in various chemical reactions, making it valuable in synthetic chemistry and research applications .
Properties
IUPAC Name |
bis[(1-phenyltetrazol-5-yl)sulfanyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N8OS2/c24-15(25-13-16-18-20-22(13)11-7-3-1-4-8-11)26-14-17-19-21-23(14)12-9-5-2-6-10-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUSHUIRRMERGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC(=O)SC3=NN=NN3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N8OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186023 | |
Record name | S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32276-00-9 | |
Record name | S,S-Bis(1-phenyl-1H-tetrazol-5-yl) carbonodithioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32276-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032276009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S,S-bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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